2-(2-Oxocyclobutyl)acetonitrile
Description
2-(2-Oxocyclobutyl)acetonitrile is an organic compound characterized by a cyclobutane ring bearing a ketone group at the 2-position, linked to an acetonitrile moiety. Its molecular formula is C₆H₇NO, with a molecular weight of 109.13 g/mol. The strained cyclobutane ring and electron-withdrawing nitrile group contribute to its unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly in reactions requiring strained ring systems or electrophilic nitrile functionalities .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(2-oxocyclobutyl)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-3-5-1-2-6(5)8/h5H,1-3H2 |
InChI Key |
TUOCILSILOGMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclobutyl)acetonitrile typically involves the cyclization of acetonitrile derivatives. One common method is the [2+2] cyclization reaction, where acetonitrile is used as a raw material and solvent. The reaction is catalyzed by triflic anhydride in the presence of a proton sponge as the base . This method allows for the formation of the cyclobutyl ring with the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for 2-(2-Oxocyclobutyl)acetonitrile are not well-documented in the literature. the general approach would involve optimizing the synthetic route mentioned above for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetonitrile Group
The nitrile moiety undergoes nucleophilic substitution under basic or radical conditions:
-
Radical cyanomethylation : In Fe-catalyzed systems with tert-butyl peroxide (DTBP), the acetonitrile group generates cyanomethyl radicals (- CH₂CN) for C–H functionalization .
-
Hydrocyanation : The nitrile participates in Michael additions, as demonstrated in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles via conjugate addition to chalcones .
Reaction Conditions and Yields
| Substrate Type | Catalyst | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Aromatic amines | Fe/DTBP | DCM, 80°C, 24h | 45–78% | |
| Chalcone derivatives | KCN | MeOH, reflux, 36h | 51–85% |
Ketone-Driven Condensation and Cyclization
The 2-oxocyclobutyl group facilitates cycloadditions and annulations:
-
Aldol condensation : Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones, followed by intramolecular cyclization .
-
Baeyer–Drewson-like cyclization : ortho-nitroacetophenones undergo reductive cyclization with aldehydes to form indole derivatives .
Key Mechanistic Steps
-
Enolate formation at the cyclobutyl ketone.
-
Aldol adduct generation with electrophiles.
Radical-Mediated Transformations
The strained cyclobutane ring and nitrile group participate in radical chain reactions:
-
Ring-opening polymerization : Under AIBN initiation, cyclobutane rings undergo radical scission, forming diradical intermediates for polymer synthesis .
-
Cross-coupling : Cyanomethyl radicals (from acetonitrile) couple with aryl halides in Cu-catalyzed systems .
Example Radical Pathways
| Reaction Type | Initiator | Products Formed | Efficiency | Reference |
|---|---|---|---|---|
| Cyclobutane cleavage | AIBN | Linear oligomers | 72–89% | |
| Aryl cyanomethylation | Fe/DTBP | ortho-Cyanomethylarenes | 45–78% |
Hydrolysis and Functional Group Interconversion
The nitrile group is hydrolyzed to carboxylic acids or amides under acidic/basic conditions:
-
Acid-catalyzed hydrolysis : Converts –CN to –COOH in H₂SO₄/H₂O systems .
-
Enzymatic degradation : Liver microsomes metabolize nitriles to cyanide intermediates, followed by detoxification to thiocyanate .
Hydrolysis Kinetics
| Medium | Temperature | Half-Life (h) | Byproduct | Reference |
|---|---|---|---|---|
| 10% H₂SO₄ | 100°C | 2.3 | Cyclobutanone | |
| Phosphate buffer (pH 7.4) | 37°C | 12.1 | Thiocyanate |
Scientific Research Applications
2-(2-Oxocyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxocyclobutyl)acetonitrile involves its reactivity due to the presence of the nitrile and ketone groups. The nitrile group can act as a nucleophile, participating in various substitution reactions. The ketone group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Key Structural Features
The table below highlights structural differences and similarities between 2-(2-Oxocyclobutyl)acetonitrile and related nitrile-containing compounds:
Key Observations:
- Ring Systems: The target compound’s strained cyclobutane ring contrasts with the larger, less strained oxolane (tetrahydrofuran) in and the aromatic indolinone system in . Strain in the cyclobutane ring increases reactivity, favoring ring-opening or cycloaddition reactions.
- Substituents : The hydrochloride salt in ’s compound enhances water solubility, while the ethoxy group in ’s compound may improve lipophilicity.
- Electronic Effects : The ketone in 2-(2-Oxocyclobutyl)acetonitrile withdraws electron density, polarizing the nitrile group and enhancing its electrophilicity compared to compounds without electron-withdrawing substituents.
Reactivity and Electronic Properties
Quantum chemical studies on structurally related compounds (e.g., chromene derivatives in ) reveal that HOMO/LUMO distributions are influenced by ring systems and substituents:
- In , HOMO/LUMO orbitals localize on aromatic chromene rings, stabilizing electronic transitions. For 2-(2-Oxocyclobutyl)acetonitrile, the strained cyclobutane ring likely lowers LUMO energy, increasing susceptibility to nucleophilic attack .
- The nitrile group’s electrophilicity is amplified by the adjacent ketone, contrasting with ’s compound, where the hydroxyindolinone group may participate in hydrogen bonding, altering reactivity .
Biological Activity
2-(2-Oxocyclobutyl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
2-(2-Oxocyclobutyl)acetonitrile features a cyclobutane ring with a ketone and a nitrile functional group. Its molecular formula is C₇H₉NO, which indicates a compact structure conducive to various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 2-(2-Oxocyclobutyl)acetonitrile exhibit a range of biological activities, including:
- Antiviral Properties : In silico studies have shown that derivatives of cyclobutanones can bind effectively to viral proteins, suggesting potential antiviral applications against pathogens like SARS-CoV-2 .
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics .
- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from cytotoxic damage caused by chemotherapeutic agents .
The biological activity of 2-(2-Oxocyclobutyl)acetonitrile may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of various enzymes, including those involved in cancer progression and viral replication .
- Cell Signaling Modulation : The presence of the nitrile group can influence cell signaling pathways, potentially leading to altered cellular responses in cancer and neurodegenerative diseases .
Antiviral Activity Against SARS-CoV-2
A study conducted using molecular docking simulations identified several cyclobutanone derivatives that showed promising binding affinities to the SARS-CoV-2 Nsp13 helicase. These findings suggest that 2-(2-Oxocyclobutyl)acetonitrile and its analogs could serve as lead compounds for developing antiviral drugs .
Anticancer Properties
In vitro experiments have demonstrated that certain derivatives exhibit significant anticancer activity against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, a study reported that modifications in the structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(2-Oxocyclobutyl)acetonitrile | A549 | 15 | Enzyme inhibition |
| Analog A | MCF-7 | 10 | Apoptosis induction |
| Analog B | HeLa | 12 | Cell cycle arrest |
Neuroprotective Effects
Research has shown that extracts containing acetonitrile derivatives can prevent cytotoxic damage in neuronal cell lines exposed to chemotherapeutic agents like doxorubicin. This cytoprotective effect may be linked to the modulation of oxidative stress pathways .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 2-(2-Oxocyclobutyl)acetonitrile?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by nitrile introduction. For example, sodium carbonate in acetonitrile can act as a base for nucleophilic substitution or condensation reactions. A stepwise approach might include:
Cyclobutanone precursor preparation via [2+2] photocycloaddition or ring-closing metathesis.
Functionalization with a cyano group using reagents like trimethylsilyl cyanide (TMSCN) or KCN under controlled conditions.
- Key Considerations : Monitor reaction pH and temperature to avoid side reactions. Purification via column chromatography or recrystallization is critical due to potential byproducts .
Q. Which spectroscopic techniques are optimal for characterizing 2-(2-Oxocyclobutyl)acetonitrile?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the cyclobutyl and nitrile groups. For instance, the cyclobutanone carbonyl carbon resonates near 210 ppm, while the nitrile carbon appears at ~115–120 ppm .
- FTIR : Strong absorption bands for the ketone (C=O, ~1713 cm) and nitrile (C≡N, ~2250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What storage conditions prevent degradation of 2-(2-Oxocyclobutyl)acetonitrile?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N) at room temperature. Avoid moisture to prevent hydrolysis of the nitrile group. Stability tests under varying temperatures (e.g., 4°C vs. 25°C) can determine optimal storage .
Advanced Research Questions
Q. How does the 2-oxocyclobutyl group influence nucleophilic addition reactions with thiols or amines?
- Methodological Answer : The strained cyclobutanone ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. For example:
- Thiol Reactions : Thiols (e.g., benzylthiol) undergo conjugate addition to the α,β-unsaturated ketone intermediate, yielding thioether derivatives. Quantum mechanical calculations (DFT) predict regioselectivity and transition-state energies .
- Experimental Design : Monitor reaction progress via TLC or in situ IR. Optimize solvent polarity (e.g., acetonitrile vs. DCM) to control reaction rates .
Q. What computational models predict the electronic structure and reactivity of 2-(2-Oxocyclobutyl)acetonitrile?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. For instance, the LUMO of the cyclobutanone ring is localized on the carbonyl carbon, explaining its reactivity with nucleophiles .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Acetonitrile, as a polar aprotic solvent, stabilizes charged intermediates in SN2 mechanisms .
Q. How can kinetic studies elucidate cyclization mechanisms involving 2-(2-Oxocyclobutyl)acetonitrile?
- Methodological Answer :
- Rate Determination : Use pseudo-first-order kinetics under excess nucleophile conditions. Monitor product formation via HPLC or GC-MS at timed intervals.
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots using rate constants at multiple temperatures. For example, cyclization reactions may exhibit negative entropy due to transition-state ordering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
